Home > Products > Screening Compounds P84990 > N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide - 1903286-48-5

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Catalog Number: EVT-3036466
CAS Number: 1903286-48-5
Molecular Formula: C14H11F3N4O4S
Molecular Weight: 388.32
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a novel heterocyclic compound containing a sulfonamide moiety, a 1,2,4-oxadiazole ring, and a 5-methylisoxazole substituent. This compound belongs to a class of sulfonamides that have attracted significant interest in pharmaceutical chemistry due to their potential for diverse biological activities. Scientific research has focused on exploring its antimicrobial, anti-HIV, carbonic anhydrase inhibitory, antimalarial, and luciferase properties.

4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide

Compound Description: This compound, also known as compound I in the referenced study [ [] ], exhibits anti-inflammatory properties and is considered useful for treating inflammation [ [] ]. It is prepared from 3-amino-5-methylisoxazole through a novel process involving a rearrangement step [ [] ].

Relevance: This compound shares the 5-methylisoxazole moiety with N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. Although they differ in overall structure, the presence of this common fragment highlights a potential relationship in their chemical properties and potential biological activities. Furthermore, both compounds contain heterocyclic ring systems. ()

2,3-dihydro-N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxide

Compound Description: This compound, designated as IV in the referenced study [ [] ], serves as a key intermediate in the synthesis of 4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide [ [] ]. It undergoes a rearrangement reaction to form another intermediate, 1-{[5-(4-hydroxy-2H-1,2-benzothiazin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}ethanone S,S-dioxide [ [] ].

Relevance: This compound also possesses the 5-methylisoxazole subunit found in N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide. The shared fragment suggests a potential structural and chemical connection between these two compounds. Furthermore, both compounds contain a 1,2,4-oxadiazole ring. ()

1-{[5-(4-hydroxy-2H-1,2-benzothiazin-3-yl)-1,2,4-oxadiazol-3-yl]methyl}ethanone S,S-dioxide

Compound Description: This intermediate, denoted as V in the study [ [] ], is formed through the rearrangement of 2,3-dihydro-N-(5-methyl-3-isoxazolyl)-3-oxo-1,2-benzisothiazole-2-acetamide 1,1-dioxide [ [] ]. It undergoes subsequent methylation and another rearrangement to finally yield the desired anti-inflammatory compound, 4-hydroxy-3-(5-methyl-3-isoxazolylcarbamoyl)-2-methyl-2H-1,2-benzothiazine 1,1-dioxide [ [] ].

Relevance: While this compound doesn't directly share the 5-methylisoxazole group with N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, it is part of the same synthetic pathway leading to a compound that does [ [] ]. This places it within the same chemical space and suggests potential connections in their synthesis and reactivity. Furthermore, both compounds contain a 1,2,4-oxadiazole ring. ()

Relevance: This compound and N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide are both part of the [, , ]oxadiazole chemical class. Despite differences in the substituents attached to the oxadiazole ring, this shared core structure suggests potential similarities in their chemical and biological profiles. The target compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide also contains a 1,2,4-oxadiazole ring. ()

N-methyl-N-(3-{5-[2′-methyl-2-(trifluoromethyl)biphenyl-4-yl]-1,2,4-oxadiazol-3-yl}benzyl)glycine

Compound Description: This compound, designated as 49 in the research [ [] ], functions as a dual S1P receptor 1 and 5 agonist [ [] ]. It was developed within the same project as compound 45, focusing on novel [, , ]oxadiazole derivatives for potential multiple sclerosis treatment [ [] ]. Compound 49 exhibits preferential distribution to lymph nodes and the brain, leading to sustained decreases in lymphocyte counts following oral administration [ [] ]. Notably, it demonstrated comparable efficacy to fingolimod in an experimental autoimmune encephalomyelitis mouse model [ [] ].

Relevance: Like compound 45 and N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, this molecule belongs to the [, , ]oxadiazole class of compounds. The shared oxadiazole core structure, despite variations in substituents, suggests potential commonalities in their chemical reactivity and biological effects. The target compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide also contains a 1,2,4-oxadiazole ring. ()

(S)-N-(8-((4-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide

Compound Description: This compound, denoted as 33 in the study [ [] ], acts as a retinoic-acid-related orphan receptor γt (RORγt) inverse agonist [ [] ]. It was developed as part of a research effort to identify novel triazolo- and imidazopyridine RORγt inverse agonists with high potency and a favorable physicochemical profile [ [] ]. Notably, compound 33 exhibited good pharmacological potencies in both biochemical and cell-based assays, coupled with excellent physicochemical properties, including low to medium plasma protein binding across species [ [] ]. Furthermore, it displayed activity in a rodent pharmacokinetic/pharmacodynamic model after oral administration, effectively lowering IL-17 cytokine production in ex vivo antigen recall assays [ [] ].

Relevance: This compound, along with N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, falls under the category of compounds featuring a 1,2,4-oxadiazole ring. Despite the differences in their overall structures and specific biological targets, this shared structural feature highlights a potential connection in their chemical behavior and possible broader biological activity profiles. ()

Overview

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. The compound has a molecular formula of C15H14F3N4O3S and a molecular weight of approximately 394.35 g/mol. It combines an isoxazole ring, an oxadiazole ring, and a benzenesulfonamide moiety, which may contribute to its pharmacological properties and applications in medicinal chemistry.

Source

This compound is synthesized through various organic reactions and is available from chemical suppliers for research purposes. Its purity is typically around 95%, making it suitable for experimental applications.

Classification

The compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The incorporation of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves several key steps:

  1. Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction using a nitrile oxide and an alkene.
  2. Synthesis of the Oxadiazole Ring: The oxadiazole moiety is often formed by cyclization reactions involving hydrazides and nitriles.
  3. Coupling Reaction: The isoxazole and oxadiazole intermediates are coupled using a suitable linker under basic conditions, often involving halomethyl derivatives .

Technical Details

The exact conditions for each step can vary based on the desired yield and purity. Reaction temperatures, solvents (such as DMSO or toluene), and catalysts may be optimized to improve efficiency.

Molecular Structure Analysis

Structure

The molecular structure of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide includes:

  • An isoxazole ring, which contributes to its biological activity.
  • An oxadiazole ring, known for its role in pharmacological interactions.
  • A trifluoromethyl group, enhancing lipophilicity.
Chemical Reactions Analysis

Reactions

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions typical of sulfonamides:

  1. Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic attack by strong nucleophiles.
  2. Hydrolysis: The sulfonamide bond may hydrolyze under acidic or basic conditions.
  3. Reduction Reactions: Potential reduction of functional groups may occur depending on reaction conditions.

Technical Details

Understanding these reactions allows researchers to manipulate the compound for specific applications or to synthesize derivatives with altered properties.

Mechanism of Action

Process

The mechanism of action for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide likely involves interactions with specific enzymes or receptors within biological systems. The presence of multiple heterocycles facilitates various non-covalent interactions such as hydrogen bonding and π-stacking with target biomolecules.

Data

Research indicates that compounds with similar structures can modulate enzyme activity or receptor signaling pathways, suggesting that this compound may influence critical cellular processes .

Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a white to off-white solid with a melting point ranging from 102.5 °C to 104.1 °C .

Chemical Properties

Key chemical properties include:

  • Solubility: Likely soluble in polar organic solvents due to the presence of functional groups.
  • Stability: Stability may vary based on environmental factors such as pH and temperature.

Relevant data from studies indicate that the compound exhibits promising stability under standard laboratory conditions .

Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has potential applications in medicinal chemistry due to its unique structural features:

  1. Antimicrobial Research: Investigated for its ability to inhibit bacterial growth.
  2. Anti-inflammatory Studies: Potential use in developing anti-inflammatory agents based on its structural analogs.
  3. Cancer Research: Preliminary studies suggest possible anticancer properties linked to its interaction with specific cellular pathways.

Properties

CAS Number

1903286-48-5

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C14H11F3N4O4S

Molecular Weight

388.32

InChI

InChI=1S/C14H11F3N4O4S/c1-8-6-10(20-24-8)13-19-12(25-21-13)7-18-26(22,23)11-5-3-2-4-9(11)14(15,16)17/h2-6,18H,7H2,1H3

InChI Key

ALGMHPYXPDNLFW-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.